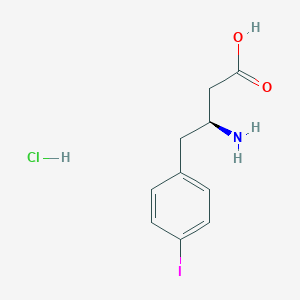

(S)-3-アミノ-4-(4-ヨードフェニル)ブタン酸塩酸塩

説明

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is characterized by the presence of an amino group, an iodophenyl group, and a butanoic acid moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

科学的研究の応用

Scientific Research Applications

-

Medicinal Chemistry

- Radiopharmaceutical Development : (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is being explored as a precursor for new oncologic radiotracers used in positron emission tomography (PET) imaging. Its ability to be labeled with radioactive isotopes like iodine-123 and iodine-125 enhances its utility in diagnostic imaging.

- Neuropharmacology : Preliminary studies suggest that the compound may interact with neurotransmitter receptors, potentially influencing synaptic transmission. This interaction could lead to neuroprotective effects, making it a candidate for treating neurological disorders.

-

Biochemical Research

- Protein-Ligand Interaction Studies : The compound has been utilized in studies investigating protein-ligand interactions due to its ability to stabilize these interactions through hydrogen bonding facilitated by the amino group.

- Enzyme Inhibition : Its structural features suggest potential applications in enzyme inhibition studies, where it may serve as a biochemical probe.

-

Chemical Synthesis

- Building Block in Organic Synthesis : It serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions. This property is valuable in developing new chemical entities for various applications.

Radiotracer Development

A study investigated the incorporation of the 4-(p-iodophenyl)butyryl group into DOTA-conjugated NAPamide radioligands to enhance their pharmacokinetics and imaging capabilities. The results showed improved tumor uptake and retention when using this albumin-binding moiety compared to traditional methods .

Neuroprotective Effects

Research has indicated that (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride may exhibit neuroprotective effects by modulating neurotransmitter receptor activity. This has implications for developing treatments for neurodegenerative diseases.

作用機序

Target of Action

It’s known that this compound is used in the synthesis of unsaturated amino acids . The specific targets in the body would depend on the specific unsaturated amino acid that is produced.

Mode of Action

It is known to participate in the synthesis of unsaturated amino acids . This suggests that it may interact with its targets by being incorporated into these amino acids, which can then go on to participate in various biochemical reactions.

Biochemical Pathways

The compound is involved in the synthesis of unsaturated amino acids . These amino acids can be involved in a variety of biochemical pathways, depending on their specific structures. They can serve as building blocks for proteins, act as neurotransmitters, or participate in other metabolic processes.

Result of Action

The specific molecular and cellular effects of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride would depend on the unsaturated amino acids it helps to synthesize . These could have a wide range of effects, from serving as building blocks for proteins to acting as neurotransmitters.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of 4-iodophenylbutanoic acid.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:

Batch Processing: Utilizing large reactors to carry out the synthesis in batches.

Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.

化学反応の分析

Types of Reactions

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxides.

Reduction: The iodophenyl group can be reduced to a phenyl group.

Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.

Major Products

Oxidation Products: Corresponding oxides of the amino group.

Reduction Products: Phenyl derivatives.

Substitution Products: Compounds with various functional groups replacing the iodine atom.

類似化合物との比較

Similar Compounds

4-Iodophenylbutanoic Acid: Lacks the amino group, making it less versatile in biological applications.

3-Amino-4-phenylbutanoic Acid: Lacks the iodine atom, affecting its reactivity and interaction with biological targets.

Uniqueness

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride is unique due to the presence of both the amino and iodophenyl groups, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with similar compounds.

生物活性

(S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride, also known as IPBA, is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications in research and medicine.

Chemical Structure and Properties

- Molecular Formula : C10H12ClINO2

- Molecular Weight : 305.11 g/mol

- Structural Features :

- An amino group that facilitates hydrogen bonding.

- A 4-iodophenyl group that enhances hydrophobic interactions with biological targets.

The compound is characterized by its ability to interact with various biological macromolecules, making it a valuable tool for studying enzyme inhibition and protein-ligand interactions.

The biological activity of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride primarily involves:

- Hydrogen Bonding : The amino group can form hydrogen bonds with specific biomolecules, enhancing binding affinity.

- Hydrophobic Interactions : The iodophenyl group allows for strong hydrophobic interactions with protein targets, which is crucial for modulating enzyme activities or receptor functions.

Biological Activities

Research has demonstrated various biological activities associated with (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride:

- Enzyme Inhibition :

- Protein-Ligand Interactions :

-

Radiotracer Applications :

- When radiolabeled with isotopes such as iodine-123 or iodine-125, (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride serves as a radiotracer for imaging techniques like PET (Positron Emission Tomography). This application is particularly valuable in oncology for visualizing tumor metabolism and monitoring therapeutic responses .

Research Findings and Case Studies

Several studies have explored the biological implications of this compound:

Case Study: Tumor Imaging and Therapy

A notable study involved the use of (S)-3-Amino-4-(4-iodophenyl)butanoic acid hydrochloride in conjunction with radiolabeled astatine-211 ([211At]1) for targeted alpha therapy in U-87 MG tumor-bearing mice. The results indicated that IPBA administration significantly inhibited tumor growth compared to control groups, demonstrating its potential utility in oncological therapies .

特性

IUPAC Name |

(3S)-3-amino-4-(4-iodophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12INO2.ClH/c11-8-3-1-7(2-4-8)5-9(12)6-10(13)14;/h1-4,9H,5-6,12H2,(H,13,14);1H/t9-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEKGKNIRLMPHEI-FVGYRXGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](CC(=O)O)N)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClINO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30375854 | |

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

341.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270065-70-8 | |

| Record name | (3S)-3-Amino-4-(4-iodophenyl)butanoic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30375854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。